molecular formula C22H17BrN2O B10904069 Quinazolin-4(3H)-one, 1,2-dihydro-3-(4-bromophenyl)-2-(2-phenylethenyl)-

Quinazolin-4(3H)-one, 1,2-dihydro-3-(4-bromophenyl)-2-(2-phenylethenyl)-

Cat. No.: B10904069
M. Wt: 405.3 g/mol
InChI Key: BDWQCZKQIKEZCV-XNTDXEJSSA-N
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Description

3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a phenyl-ethenyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The final step involves the addition of the phenyl-ethenyl group through a Heck reaction, which requires palladium catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BROMOPHENYL)-2-[(E)-2-PHENYL-1-ETHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of both the bromophenyl and phenyl-ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C22H17BrN2O

Molecular Weight

405.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H17BrN2O/c23-17-11-13-18(14-12-17)25-21(15-10-16-6-2-1-3-7-16)24-20-9-5-4-8-19(20)22(25)26/h1-15,21,24H/b15-10+

InChI Key

BDWQCZKQIKEZCV-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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